![molecular formula C22H23N3O4 B2663579 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 894036-09-0](/img/structure/B2663579.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule with several functional groups, including a carboxamide, a pyrrolidinone, a dihydroisoquinoline, and a dihydrobenzodioxin . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several heterocyclic rings . The exact structure would depend on the specific arrangement of these rings and the configuration of the chiral centers in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxamide could impact its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Various methods have been developed for synthesizing derivatives similar to the queried compound. A study by Guleli et al. (2019) describes a one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives, involving the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one and aromatic aldehydes (Guleli et al., 2019).
Chemical Reactions : Mikhailovskii et al. (2017) discuss reactions involving enaminoesters, derivatives of tetrahydrobenzo[f]isoquinoline, with oxalyl chloride, leading to the formation of ethyl 6,6-dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]pyrrolo[2,1-a]-isoquinoline-10-carboxylates (Mikhailovskii et al., 2017).
Potential as Synthons : Cuevas et al. (1989) show that α′,α′-disilylated benzamides, related to the queried compound, act as dual ortho- and α′-carbanion synthons useful in synthesizing various organic structures (Cuevas et al., 1989).
Heterocycle Synthesis : A study by Sriramurthy and Kwon (2010) demonstrates the synthesis of several types of benzannulated N-heterocycles, such as tetrahydroisoquinolines, utilizing catalytic methods (Sriramurthy & Kwon, 2010).
Functionalization of Isoquinolines : Alizadeh and Zohreh (2008) describe an effective method for synthesizing pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives, highlighting the versatility of isoquinoline compounds in organic synthesis (Alizadeh & Zohreh, 2008).
Biological Activity and Applications
Cytotoxic Activity : Research by Bu et al. (2001) investigates 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives for cytotoxic activities, indicating potential applications in cancer research (Bu et al., 2001).
Antipsychotic Potential : A study by Norman et al. (1996) explores heterocyclic carboxamides, similar to the queried compound, for potential antipsychotic applications (Norman et al., 1996).
Anti-inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesize novel compounds derived from benzo[d]furan-2-carboxamide, demonstrating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Potential Antitumor Agents : Palmer et al. (1988) discuss the structure-antitumor activity relationships of linear tricyclic carboxamides, suggesting potential applications in cancer therapy (Palmer et al., 1988).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21-11-17(14-25(21)18-5-6-19-20(12-18)29-10-9-28-19)23-22(27)24-8-7-15-3-1-2-4-16(15)13-24/h1-6,12,17H,7-11,13-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOMCGUPMYWPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.